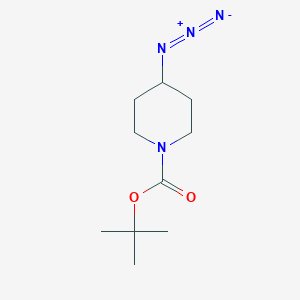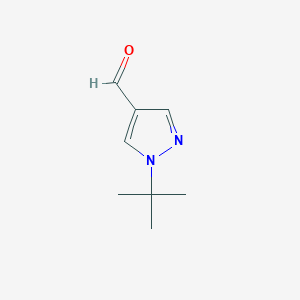
L-Tyrosine, L-tryptophylglycylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine, L-tryptophylglycylglycyl- (TTGG) is a dipeptide consisting of two amino acids, L-tyrosine and L-tryptophan, linked by a peptide bond. It has gained attention in recent years due to its potential use in scientific research applications, particularly in the field of biochemistry and physiology.
Mécanisme D'action
L-Tyrosine, L-tryptophylglycylglycyl- is a dipeptide that can be hydrolyzed by peptidases to release its constituent amino acids, L-tyrosine and L-tryptophan. These amino acids can then be utilized in various biochemical and physiological processes, such as protein synthesis and neurotransmitter production.
Biochemical and Physiological Effects:
L-Tyrosine, L-tryptophylglycylglycyl- has been shown to have various biochemical and physiological effects. It has been reported to increase the production of dopamine, a neurotransmitter involved in the regulation of mood and behavior. L-Tyrosine, L-tryptophylglycylglycyl- has also been shown to increase the activity of enzymes involved in the biosynthesis of natural products, such as antibiotics and alkaloids.
Avantages Et Limitations Des Expériences En Laboratoire
L-Tyrosine, L-tryptophylglycylglycyl- has several advantages as a substrate for lab experiments. It is easy to synthesize using standard Fmoc/tBu chemistry and is readily available from commercial sources. L-Tyrosine, L-tryptophylglycylglycyl- is also stable under a wide range of experimental conditions, making it suitable for use in various biochemical and physiological assays.
However, L-Tyrosine, L-tryptophylglycylglycyl- has some limitations as a substrate for lab experiments. It is relatively expensive compared to other dipeptides and may not be suitable for large-scale experiments. L-Tyrosine, L-tryptophylglycylglycyl- is also relatively hydrophobic, which may affect its solubility and bioavailability in certain experimental systems.
Orientations Futures
There are several future directions for research involving L-Tyrosine, L-tryptophylglycylglycyl-. One potential area of research is the development of new enzymes that can hydrolyze L-Tyrosine, L-tryptophylglycylglycyl- more efficiently. This could lead to the production of new natural products with potential therapeutic applications.
Another potential area of research is the development of new synthetic methods for L-Tyrosine, L-tryptophylglycylglycyl-. This could lead to the production of L-Tyrosine, L-tryptophylglycylglycyl- analogs with improved properties, such as increased stability or bioavailability.
Finally, L-Tyrosine, L-tryptophylglycylglycyl- could be used as a model substrate for studying the catalytic mechanisms of enzymes involved in peptide bond formation. This could lead to a better understanding of these enzymes and their potential applications in biotechnology and medicine.
Conclusion:
In conclusion, L-Tyrosine, L-tryptophylglycylglycyl- (L-Tyrosine, L-tryptophylglycylglycyl-) is a dipeptide with potential applications in scientific research, particularly in the field of biochemistry and physiology. It can be synthesized using standard Fmoc/tBu chemistry and has several advantages as a substrate for lab experiments. Future research directions include the development of new enzymes, synthetic methods, and the use of L-Tyrosine, L-tryptophylglycylglycyl- as a model substrate for studying catalytic mechanisms.
Méthodes De Synthèse
L-Tyrosine, L-tryptophylglycylglycyl- can be synthesized through solid-phase peptide synthesis (SPPS) using standard Fmoc/tBu chemistry. The synthesis involves coupling of Fmoc-L-tyrosine-OH and Fmoc-L-tryptophan-OH to a resin-bound amino acid using N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA) to yield the final product.
Applications De Recherche Scientifique
L-Tyrosine, L-tryptophylglycylglycyl- has been used in various scientific research applications, particularly in the field of biochemistry and physiology. It has been studied for its potential use as a substrate for enzymes involved in the biosynthesis of natural products, such as antibiotics and alkaloids. L-Tyrosine, L-tryptophylglycylglycyl- has also been used as a model substrate for studying the catalytic mechanism of enzymes involved in peptide bond formation.
Propriétés
Numéro CAS |
15035-25-3 |
|---|---|
Formule moléculaire |
C24H27N5O6 |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H27N5O6/c25-18(10-15-11-26-19-4-2-1-3-17(15)19)23(33)28-12-21(31)27-13-22(32)29-20(24(34)35)9-14-5-7-16(30)8-6-14/h1-8,11,18,20,26,30H,9-10,12-13,25H2,(H,27,31)(H,28,33)(H,29,32)(H,34,35)/t18-,20-/m0/s1 |
Clé InChI |
KSMAWTWPQSIADT-ICSRJNTNSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
Séquence |
WGGY |
Synonymes |
H-TRP-GLY-GLY-TYR-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)
![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)











